8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride
Description
8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride is a bicyclic tertiary amine derivative featuring a rigid 8-azabicyclo[3.2.1]octane core substituted with a methoxy group at the 3-position and an azetidin-3-yl group at the 8-position. The dihydrochloride salt enhances its aqueous solubility and stability, making it suitable for pharmacological studies.
The azetidine moiety may confer unique pharmacokinetic or selectivity profiles compared to other substituents (e.g., benzyl or cyclopropylmethyl groups) .
Properties
IUPAC Name |
8-(azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.2ClH/c1-14-11-4-8-2-3-9(5-11)13(8)10-6-12-7-10;;/h8-12H,2-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWLFGFGRCAPCDT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CC2CCC(C1)N2C3CNC3.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H22Cl2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride is a compound of interest due to its potential pharmacological applications, particularly in the realm of neuropharmacology and pain management. This compound belongs to the class of azabicyclic compounds, which have been studied for their interactions with various biological targets, including receptors and enzymes.
The compound's chemical structure can be represented as follows:
- Chemical Formula : C₈H₁₆Cl₂N₂O
- Molecular Weight : 195.13 g/mol
- CAS Number : Not specifically listed but related to similar azabicyclo compounds.
Research indicates that compounds within the azabicyclo family, including 8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane, exhibit significant biological activity through various mechanisms:
- Receptor Antagonism : The compound has shown potential as a selective antagonist for certain receptors, notably the kappa-opioid receptor (KOR). KOR antagonists are being explored for their therapeutic effects in treating pain and mood disorders without the side effects associated with traditional opioids .
- Enzyme Inhibition : Similar azabicyclo compounds have been identified as inhibitors of the enzyme N-acylethanolamine-hydrolyzing acid amidase (NAAA), which plays a role in inflammatory responses. This inhibition can lead to reduced inflammation and pain relief .
Table 1: Biological Activity Overview
Case Studies
- Kappa Opioid Receptor Antagonism : A study demonstrated that analogs of 8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane exhibited potent antagonistic effects on the kappa-opioid receptor, with one compound showing an IC₅₀ value of 20 nM, indicating strong activity against this target .
- Inflammation Model : In an animal model of inflammation, compounds related to this azabicyclo structure were shown to significantly reduce inflammatory markers and pain behaviors, suggesting a therapeutic potential for managing inflammatory pain conditions .
Pharmacokinetics
The pharmacokinetic profile of azabicyclo compounds suggests favorable absorption and distribution characteristics, making them suitable candidates for further development into therapeutic agents. Studies indicate that modifications to the chemical structure can enhance bioavailability and central nervous system penetration, critical for neuropharmacological applications .
Scientific Research Applications
Neuropharmacology
One of the primary applications of this compound is in neuropharmacology. It has been studied for its potential to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission.
- Mechanism of Action : The compound may bind to the active site of AChE, preventing the breakdown of acetylcholine, thus enhancing cholinergic signaling. This mechanism is particularly relevant for developing treatments for neurodegenerative diseases such as Alzheimer's disease.
- Case Study : Research by Varadaraju et al. demonstrated that derivatives similar to this compound exhibited neuroprotective effects against oxidative stress in neuronal cultures, indicating its potential therapeutic role in neuroprotection.
Anti-inflammatory Properties
Another significant application of 8-(Azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride is its anti-inflammatory properties.
- Mechanism of Action : The compound has shown efficacy in inhibiting pro-inflammatory cytokines, such as TNF-alpha and IL-6, in macrophage models stimulated by lipopolysaccharides (LPS). This suggests its potential use in treating inflammatory diseases.
- Case Study : A study focused on sulfonyl-containing compounds revealed that treatment with this class led to a significant reduction in inflammatory markers, supporting the therapeutic potential of this compound in inflammatory conditions.
Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| AChE Inhibition | Increased acetylcholine levels | Varadaraju et al., 2024 |
| Neuroprotection | Protection against oxidative stress | Varadaraju et al., 2024 |
| Anti-inflammatory | Reduced cytokine production | Recent investigation, 2024 |
Comparison with Similar Compounds
Structural and Functional Differences
The following table summarizes key structural features, molecular formulas, and biological activities of 8-(azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride and related compounds:
Structure-Activity Relationship (SAR) Insights
- 8-Substituent Effects: Azetidin-3-yl (Target Compound): The azetidine ring’s small size and nitrogen placement may reduce steric hindrance, improving transporter binding efficiency compared to bulkier groups like benzyl . Cyclopropylmethyl (Compound 22e): Imparts high SERT/DAT selectivity (Ki DAT = 2.1 nM vs. SERT = 18 nM), attributed to its compact, non-polar nature . 4-Fluorobenzyl (Compound 21f): Moderate DAT affinity (Ki = 12 nM) due to increased lipophilicity, enhancing blood-brain barrier penetration but reducing selectivity .
3-Methoxy Group : Present in both the target compound and ’s variant, this group likely stabilizes the bicyclic core and modulates electron density at the nitrogen, affecting transporter interactions .
Dihydrochloride Salt : Common in analogues (e.g., ), this salt form improves solubility (>50 mg/mL in water) and bioavailability compared to free bases .
Preparation Methods
Synthesis of the Bicyclic Core and Methoxy Substitution
The bicyclic core is generally synthesized via intramolecular cyclization reactions starting from appropriate amino alcohol precursors. The methoxy group introduction at the 3-position often involves methylation reactions or the use of methoxy-containing building blocks during ring construction.
Salt Formation: Dihydrochloride Preparation
- The final compound is converted into its dihydrochloride salt by treatment with hydrochloric acid, which improves solubility and stability.
- This step is typically conducted under acidic conditions after purification of the free base compound.
Representative Synthetic Route (Adapted from Related Literature)
| Step | Reaction Type | Starting Material(s) | Key Reagents/Conditions | Outcome |
|---|---|---|---|---|
| 1 | Cyclization to form bicyclic core | Amino alcohol precursor | Acid/base catalysis, heating | Formation of 8-azabicyclo[3.2.1]octane core |
| 2 | Methoxy group introduction | Bicyclic intermediate | Methylation agent (e.g., methyl iodide) | 3-Methoxy substitution at position 3 |
| 3 | Azetidine ring synthesis | β-amino alcohol or haloamine | Base-induced cyclization | Azetidin-3-yl ring formation |
| 4 | Coupling of azetidine substituent | Bicyclic methoxy intermediate + azetidine | Pd-catalyzed cross-coupling or S_NAr | Attachment of azetidin-3-yl group at C8 |
| 5 | Salt formation | Free base compound | Treatment with HCl in solvent | Formation of dihydrochloride salt |
Research Findings and Optimization Notes
- The synthesis of related bicyclic amines has been optimized to avoid low yields in final steps by developing new routes involving substituted pyrimidines and acid-mediated final compound preparation.
- Diastereoselectivity and enantiomeric purity are critical; methods such as Reformatsky reactions with organozinc reagents and chromatographic separation are employed to achieve high enantiomeric excess (>99% ee) in intermediates.
- Scale-up considerations include in situ zinc activation to avoid handling large amounts of activated zinc dust, improving safety and yield on larger scales.
- Purification techniques such as reverse-phase chromatography and strong cation exchange (SCX) columns are used to isolate the target compounds with high purity.
Data Table Summarizing Key Synthetic Parameters
| Parameter | Details/Conditions | Notes |
|---|---|---|
| Starting Material Purity | >85% enantiomeric excess for amino alcohols | Purity improved to >99% ee after steps |
| Key Reagents | Methyl iodide, Pd catalysts, zinc dust, DIBAL-H | Used for methylation, coupling, and activation |
| Reaction Conditions | Acidic/basic catalysis, heating, chromatography | Optimized for yield and stereoselectivity |
| Yield Range | Moderate to high (varies by step, final step ~49%) | Improved by new synthetic routes |
| Purification Techniques | Normal phase and reverse-phase chromatography, SCX | Essential for diastereomer and salt isolation |
| Salt Formation | HCl treatment in organic solvent | Produces stable dihydrochloride salt |
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 8-(azetidin-3-yl)-3-methoxy-8-azabicyclo[3.2.1]octane dihydrochloride, and how is stereochemical control achieved?
- Methodology : Radical cyclization using n-tributyltin hydride and AIBN in toluene is a critical step for constructing the azabicyclo[3.2.1]octane core. For example, 1-allyl-substituted azetidin-2-ones undergo cyclization with >99% diastereocontrol to form bicyclic structures . Adjusting substituents (e.g., azetidin-3-yl groups) and optimizing reaction time/temperature can improve yield. Post-synthesis, dihydrochloride salt formation is achieved via HCl treatment in anhydrous ethanol.
- Data : Typical yields for radical cyclizations range from 75–85%, with diastereomeric excess >95% under optimized conditions .
Q. Which analytical techniques are most effective for confirming the structure and purity of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR confirm substituent positions and stereochemistry. For example, the methoxy group at C3 appears as a singlet (~δ 3.3 ppm), while azetidine protons show distinct splitting patterns .
- Mass Spectrometry : High-resolution MS (e.g., ESI-TOF) verifies molecular weight (e.g., calculated for CHNO·2HCl: 296.18 g/mol) .
- X-ray Crystallography : Resolves absolute configuration; similar bicyclic compounds (e.g., endo-8-azabicyclo[3.2.1]octan-3-ol hydrochloride) have been crystallographically characterized .
- Purity Assessment : HPLC with UV detection (λ = 254 nm) and a C18 column ensures ≥95% purity .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the impact of substituents on biological activity?
- Methodology :
- Analog Synthesis : Replace the methoxy group with halogens, alkyl chains, or heterocycles (e.g., pyridinyloxy derivatives ) and compare binding affinities.
- Pharmacological Assays : Use radioligand displacement assays (e.g., for σ or opioid receptors) to measure IC values. For example, trospium chloride (an azabicyclo derivative) shows nM affinity for muscarinic receptors .
Q. How should researchers address contradictions in reported biological activity data across studies?
- Methodology :
- Assay Standardization : Control variables like buffer pH, temperature, and cell line/phenotype (e.g., HEK293 vs. CHO cells).
- Metabolic Stability Testing : Use liver microsomes to compare degradation rates (e.g., t in human vs. rat microsomes).
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to identify binding pose variations due to stereochemistry .
- Case Study : Discrepancies in σ receptor affinity for similar bicyclic compounds were resolved by re-evaluating enantiomeric purity via chiral HPLC .
Q. What experimental approaches are recommended for evaluating metabolic stability and toxicity in preclinical studies?
- Methodology :
- In Vitro Metabolism : Incubate with cytochrome P450 isoforms (CYP3A4, 2D6) and quantify metabolites via LC-MS/MS.
- Toxicity Screening : Use MTT assays in hepatocytes (e.g., HepG2 cells) and hERG inhibition assays to assess cardiotoxicity risk.
- In Vivo PK/PD : Administer to rodents and measure plasma half-life, clearance, and brain penetration (if CNS-targeted) .
- Data : Azabicyclo derivatives often show moderate hepatic clearance (e.g., 15–20 mL/min/kg in rats) and low hERG inhibition (IC > 10 μM) .
Key Recommendations for Researchers
- Stereochemical Purity : Use chiral stationary phases (e.g., Chiralpak IA) during purification to isolate enantiomers .
- Safety Protocols : Follow GHS guidelines (e.g., wear P95 respirators, avoid skin contact) due to potential eye/skin irritation .
- Data Reproducibility : Report detailed synthetic protocols (e.g., equivalents of reagents, inert atmosphere use) to minimize variability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
